molecular formula C12H24GeO B14670508 1,1-Dimethyl-1-germacycloundecan-6-one CAS No. 51276-77-8

1,1-Dimethyl-1-germacycloundecan-6-one

Cat. No.: B14670508
CAS No.: 51276-77-8
M. Wt: 256.95 g/mol
InChI Key: UHEVBAUHLIVJME-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1-germacycloundecan-6-one is a germanium-containing cyclic ketone with an 11-membered ring structure. The compound features a germanium atom substituted with two methyl groups and a ketone functional group at the 6-position. While direct data on this compound is absent in the provided sources, its structural features suggest relevance in studying metallacycles and heteroatom-containing macrocycles.

Properties

CAS No.

51276-77-8

Molecular Formula

C12H24GeO

Molecular Weight

256.95 g/mol

IUPAC Name

1,1-dimethyl-germacycloundecan-6-one

InChI

InChI=1S/C12H24GeO/c1-13(2)10-6-3-4-8-12(14)9-5-7-11-13/h3-11H2,1-2H3

InChI Key

UHEVBAUHLIVJME-UHFFFAOYSA-N

Canonical SMILES

C[Ge]1(CCCCCC(=O)CCCC1)C

Origin of Product

United States

Preparation Methods

The synthesis of 1,1-Dimethyl-1-germacycloundecan-6-one typically involves the reaction of germanium tetrachloride with organic precursors under controlled conditions. One common method includes the use of Grignard reagents to introduce the organic moiety to the germanium center. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

1,1-Dimethyl-1-germacycloundecan-6-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germacycloundecane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the germanium center is replaced by other nucleophiles, such as halides or alkoxides.

Common reagents and conditions used in these reactions include anhydrous solvents and catalysts to facilitate the reaction. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various organogermanium derivatives.

Scientific Research Applications

1,1-Dimethyl-1-germacycloundecan-6-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds, which are studied for their unique electronic and structural properties.

    Biology: Research has explored its potential as a due to its ability to interact with biomolecules.

    Medicine: Some studies have investigated its potential , although more research is needed to fully understand its efficacy and safety.

    Industry: The compound is used in the development of and for various industrial processes.

Mechanism of Action

The mechanism by which 1,1-Dimethyl-1-germacycloundecan-6-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The germanium center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. Pathways involved in its mechanism of action include redox reactions and coordination chemistry , which can modulate the activity of target molecules.

Comparison with Similar Compounds

The following analysis compares 1,1-Dimethyl-1-germacycloundecan-6-one with structurally related compounds from the evidence, focusing on heteroatoms, ring size, functional groups, and applications.

Structural and Functional Group Comparisons

Table 1: Key Parameters of Selected Compounds
Compound Name Heteroatom(s) Ring Size Molecular Weight (g/mol) Functional Group(s) Key Applications/Properties References
This compound Ge 11 Not available Ketone Hypothetical: Catalysis, Material Science N/A
1-Oxa-6-azacyclopentadecan-15-one O, N 15 Formula not provided Ether, Amide, Ketone Pharmaceuticals, macrocyclic ligands
5,6-Dimethylindan-1-one O 6 (aromatic) 160.21 Ketone Fragrance synthesis, stable aromatic scaffold
1,11-Diamino-6-undecanol N, O Linear Not available Amine, Alcohol Polymer intermediates, surfactants
Key Observations:

Heteroatom Influence: The germanium atom in the target compound likely increases ring strain and alters electrophilicity compared to oxygen or nitrogen analogs. For example, 1-Oxa-6-azacyclopentadecan-15-one (15-membered, O/N) benefits from macrocyclic flexibility and dual heteroatoms for metal coordination, a feature absent in the smaller 11-membered germanium analog .

Ring Size and Conformation :

  • Larger rings (e.g., 15-membered in ) accommodate multiple functional groups and exhibit lower strain. The 11-membered germanium compound may exhibit unique conformational dynamics due to Ge’s larger atomic radius.

Functional Groups :

  • Ketones in 5,6-Dimethylindan-1-one and the target compound differ in electronic effects: aromatic vs. aliphatic. The latter may undergo nucleophilic additions more readily due to reduced resonance stabilization.

Stability and Reactivity Trends

  • Thermal Stability : Aromatic ketones like 5,6-Dimethylindan-1-one are thermally robust, while germanium-containing aliphatic ketones may decompose at lower temperatures due to weaker Ge-C bonds .
  • Solubility : Methyl groups in both the target compound and 5,6-Dimethylindan-1-one enhance hydrophobicity, but the germanium atom could introduce polarity variations.

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